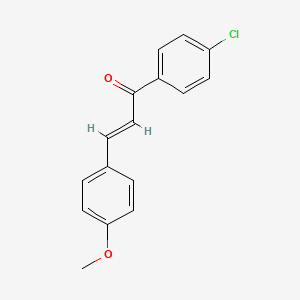

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83482. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKFNDADSPFRCJ-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-63-2, 85502-87-0 | |

| Record name | 6552-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-CHLORO-4-METHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4'-Chloro-4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of the chalcone derivative, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Chalcones, characterized by their α,β-unsaturated ketone core, are a significant class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the existing scientific literature and methodologies for evaluating the therapeutic potential of this specific chalcone. While direct and extensive biological data for this particular molecule is emerging, this guide synthesizes information from closely related analogues to provide a predictive framework for its activity and a solid foundation for future research.

Introduction: The Prominence of the Chalcone Scaffold

Chalcones are a class of open-chain flavonoids that are abundantly found in edible plants and are considered precursors to other flavonoids. Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This unique structural motif is responsible for the diverse biological activities exhibited by this class of compounds. The versatility of synthetic methods, most notably the Claisen-Schmidt condensation, allows for the facile introduction of various substituents on both aromatic rings, making chalcones an attractive scaffold for the development of novel therapeutic agents. The biological activities of chalcones are wide-ranging and include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.

This guide focuses specifically on this compound, a chalcone bearing a 4-chlorophenyl group on one aromatic ring and a 4-methoxyphenyl group on the other. The presence of a halogen atom (chlorine) and a methoxy group can significantly influence the molecule's lipophilicity, electronic properties, and ultimately, its biological activity.

Synthesis and Characterization

The primary and most efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with an aromatic aldehyde.

General Synthesis Workflow

The synthesis of this compound follows a logical and well-established workflow, from the preparation of reactants to the characterization of the final product.

Caption: A logical workflow for the synthesis and purification of chalcones.

Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Chloroacetophenone

-

4-Methoxybenzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Distilled water

-

Dilute Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-chloroacetophenone and 4-methoxybenzaldehyde in a suitable volume of 95% ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (typically 10-40% concentration). The reaction mixture will often turn cloudy or change color upon addition of the base.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 4-24 hours, often indicated by the formation of a precipitate.

-

Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold distilled water. Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the chalcone.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals of this compound.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Characterization

The identity and purity of the synthesized compound should be confirmed using various analytical techniques:

-

Melting Point: Determination of the melting point is a quick and easy way to assess the purity of the compound.

-

Spectroscopic Methods:

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the α,β-unsaturated ketone, the C=C stretch of the alkene, and the aromatic C-H and C=C stretches.

-

¹H-NMR (Proton Nuclear Magnetic Resonance) and ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Biological Activities and Assay Protocols

While extensive biological data for this compound is not yet widely available in the public domain, the biological activities of numerous structurally similar chalcones have been extensively studied. Based on these studies, it is plausible to predict that this compound will exhibit a range of pharmacological effects. This section outlines the potential biological activities and provides detailed protocols for their in vitro evaluation.

Anticancer Activity

Chalcones are well-documented as potent anticancer agents, acting through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules, such as proteins and nucleic acids.

Based on studies of related chalcones, this compound may exert its anticancer effects through multiple pathways:

Caption: Potential anticancer mechanisms of the title chalcone.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1].

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Activity

Chalcones have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. Their mechanism of action is often attributed to the disruption of the microbial cell membrane or the inhibition of essential enzymes.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism[2][3].

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Prepare serial two-fold dilutions of this compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Chalcones have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.

The anti-inflammatory effects of chalcones are often mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Caption: Predicted inhibition of the NF-κB pathway by the title chalcone.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7)[4][5][6].

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (for NO measurement)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with no LPS stimulation.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound compared to the LPS-stimulated control.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is involved in the pathogenesis of many diseases. Chalcones can act as antioxidants by scavenging free radicals.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Materials:

-

DPPH solution in methanol

-

This compound

-

Methanol

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, mix the sample solutions with the DPPH solution. Include a control with methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The scavenging of the DPPH radical by the antioxidant is observed as a decrease in absorbance.

-

Data Analysis: Calculate the percentage of radical scavenging activity. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of chalcones can be significantly influenced by the nature and position of substituents on the aromatic rings. For this compound:

-

The 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the α,β-unsaturated system, potentially increasing its reactivity as a Michael acceptor and thus its biological activity. The chloro group also increases the lipophilicity of the molecule, which may improve its cell membrane permeability.

-

The 4-Methoxy Substituent: The electron-donating methoxy group can influence the electronic distribution within the molecule and its ability to participate in hydrogen bonding, which may affect its interaction with biological targets.

Further SAR studies, involving the synthesis and biological evaluation of analogues with different substituents, would be crucial to optimize the therapeutic potential of this chalcone scaffold.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While this guide provides a foundational understanding of its potential biological activities and the methodologies for their evaluation, further in-depth research is required. Future studies should focus on:

-

Comprehensive Biological Screening: Performing the assays described in this guide to obtain specific quantitative data (IC₅₀, MIC values) for the title compound.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its biological activities, including the identification of specific cellular targets and signaling pathways.

-

In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of relevant diseases.

-

Lead Optimization: Synthesizing and testing analogues to establish a clear structure-activity relationship and identify compounds with improved potency and selectivity.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. broth micro-dilution method: Topics by Science.gov [science.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Abstract

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a member of the chalcone family, a class of compounds that form a central scaffold in a variety of biologically active molecules[1][2]. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities[2][3]. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, synthesizing data from studies on closely related chalcone derivatives to propose its primary biological effects and molecular targets. The guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents.

Compound Profile: this compound

This chalcone derivative possesses a well-defined chemical structure that is amenable to synthesis and modification[4][5]. Its biological activity is largely attributed to the electrophilic nature of the α,β-unsaturated ketone moiety, which can react with nucleophilic groups in biological macromolecules, and the specific substitutions on its two aromatic rings.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| Molecular Formula | C₁₆H₁₃ClO₂ | PubChem[6] |

| Molecular Weight | 272.72 g/mol | PubChem[6] |

| CAS Number | 6552-63-2 | PubChem[6] |

| Structure |

| PubChem[6] |

Core Biological Activity: A Dual-Action Agent

Based on extensive research into the chalcone scaffold, this compound is predicted to exhibit potent anticancer and anti-inflammatory activities. This dual functionality makes it a compelling candidate for further investigation, particularly in the context of inflammation-driven cancers.

In-Depth Mechanism of Action: Anticancer Effects

The anticancer activity of chalcones is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[1]. For this compound, a primary mechanism is likely the induction of cell cycle arrest, a hypothesis strongly supported by studies on analogous compounds.

Induction of G0/G1 Cell Cycle Arrest via p21 Upregulation

Research on the closely related chalcone, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, has demonstrated potent antitumor activity by inducing cell cycle arrest at the G0/G1 phase[7][8][9]. This arrest is attributed to the overexpression of the p21 gene, a cyclin-dependent kinase (CDK) inhibitor[7][8][9]. The proposed signaling pathway is as follows:

Caption: Proposed anticancer signaling pathway.

This pathway suggests that the chalcone compound, possibly through activation of tumor suppressor proteins like p53, upregulates p21. The p21 protein then inhibits the activity of cyclin-dependent kinase 2 (CDK2)/Cyclin E complexes, which are essential for the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for the G1 to S phase transition and ultimately leading to cell cycle arrest[7][8][9].

In-Depth Mechanism of Action: Anti-inflammatory Effects

Chalcone derivatives are known to possess significant anti-inflammatory properties[10][11]. This is often achieved through the modulation of key inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and Akt pathways, which regulate the production of pro-inflammatory mediators.

Modulation of MAPK and Akt Signaling Pathways

Studies on 1,3-disubstituted prop-2-en-1-one derivatives have shown that these compounds can inhibit neutrophil-mediated inflammation by suppressing the phosphorylation of JNK (a member of the MAPK family) and Akt[10]. The proposed mechanism involves the inhibition of these kinases, which in turn reduces the activation of downstream transcription factors like NF-κB and AP-1. This leads to a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators like nitric oxide[11].

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one | C16H13ClO2 | CID 256546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciencerepository.org [sciencerepository.org]

- 9. sciencerepository.org [sciencerepository.org]

- 10. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Analogs: A Technical Guide for Drug Discovery

Introduction: The Chalcone Scaffold as a Privileged Structure in Medicinal Chemistry

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Both naturally occurring and synthetic chalcones have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles such as cysteine residues in proteins. The relative ease of synthesis and the potential for diverse substitutions on both aromatic rings make chalcones an exceptionally attractive scaffold for the development of novel therapeutic agents and for conducting structure-activity relationship (SAR) studies. This guide focuses on the SAR of a specific series of analogs based on the 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one core, exploring how modifications to this central structure influence its biological activities.

Synthetic Strategy: The Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde. This reaction provides a straightforward and versatile route to a vast library of chalcone analogs.

The general workflow for the synthesis of this compound and its analogs is depicted below:

A logical workflow for chalcone synthesis and purification.

Structure-Activity Relationship (SAR) Analysis

The biological activity of chalcone analogs can be significantly influenced by the nature and position of substituents on both the A-ring (derived from acetophenone) and the B-ring (derived from benzaldehyde). For this guide, we will focus on analogs where the A-ring is fixed as 4-chlorophenyl, and the B-ring is systematically modified.

Anticancer Activity

The anticancer potential of chalcones is a widely studied area. The α,β-unsaturated ketone system is crucial for activity, often acting as a Michael acceptor for cellular nucleophiles, including key proteins involved in cell proliferation and survival.

| B-Ring Substitution | Observed Effect on Anticancer Activity | Rationale / Mechanistic Insight | Reference |

| Unsubstituted Phenyl | Baseline activity. | Provides a foundational structure for comparison. | General Chalcone Literature |

| 4-Methoxy (Parent) | Often enhances activity. | The methoxy group is an electron-donating group which can modulate the electronic properties of the molecule, potentially affecting its interaction with biological targets. It may also improve pharmacokinetic properties. | [2] |

| Hydroxy groups | Generally increases activity. | Phenolic hydroxyl groups can act as hydrogen bond donors, enhancing binding to target proteins. They also contribute to antioxidant properties which can be linked to anticancer effects. The position of the hydroxyl group is critical. | [2] |

| Electron-withdrawing groups (e.g., -NO2, -CF3) | Can increase or decrease activity depending on position and target. | These groups alter the electrophilicity of the enone system. Increased electrophilicity can enhance Michael addition reactivity, but may also lead to non-specific toxicity. Some studies show nitro-substituted compounds have high potency.[1] | [1] |

| Halogens (e.g., -F, -Cl, -Br) | Often enhances activity. | Halogens can increase lipophilicity, aiding in cell membrane penetration. They can also participate in halogen bonding with biological targets. The 4-chloro derivative, in particular, has shown potent activity in some studies.[3] | [3] |

| Bulky/Steric groups | Can decrease activity. | Large substituents may cause steric hindrance, preventing the molecule from fitting into the active site of a target protein. A decrease in planarity of the molecule can also reduce activity.[3] | [3] |

Key Insights:

-

Electron-donating groups on the B-ring, such as methoxy and hydroxy groups, are frequently associated with enhanced anticancer activity.[2]

-

Electron-withdrawing groups can have a variable effect, but have shown to be beneficial in certain contexts.[1]

-

The planarity of the chalcone molecule is often important for its biological activity.[3]

A simplified decision tree for SAR analysis of B-ring substitutions.

Antibacterial and Antifungal Activity

Chalcones have also demonstrated significant potential as antimicrobial agents. The mechanism of action is often attributed to their ability to interact with microbial enzymes or disrupt cell membrane integrity.

| B-Ring Substitution | Observed Effect on Antimicrobial Activity | Rationale / Mechanistic Insight | Reference |

| Unsubstituted Phenyl | Moderate activity. | Provides a baseline for comparison. | [3] |

| 4-Methoxy (Parent) | Variable activity, sometimes decreased. | While beneficial for anticancer activity, the effect of a methoxy group on antimicrobial action is less predictable and can depend on the specific microbial strain.[3] | [3] |

| Hydroxy groups | Generally enhances activity. | Hydroxyl groups can increase the compound's ability to disrupt microbial cell membranes and interact with essential enzymes. | [4] |

| Electron-withdrawing groups (e.g., -NO2) | Often enhances activity. | These groups can increase the reactivity of the enone system, leading to more effective inhibition of microbial growth. Nitro-substituted chalcones have shown high potency.[1] | [1] |

| Halogens (e.g., -Cl, -Br) | Generally enhances activity. | The presence of halogens can improve the lipophilicity of the molecule, facilitating its passage through the microbial cell wall. The 4-chloro derivative has shown activity superior to some standard drugs.[3] | [3] |

Key Insights:

-

For antibacterial activity, electron-withdrawing groups on the B-ring appear to be favorable.[1]

-

The presence of hydroxyl groups on the A-ring is also a key determinant of antibacterial efficacy.[4]

-

Against certain fungal strains, a 4-chloro substitution on the B-ring has demonstrated superior activity.[3]

Experimental Protocols

General Procedure for the Synthesis of 1-(4-Chlorophenyl)-3-(aryl)prop-2-en-1-one Analogs (Claisen-Schmidt Condensation)

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-chloroacetophenone (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in a suitable volume of ethanol or methanol. Stir the mixture at room temperature until all solids have dissolved.

-

Catalyst Addition: While stirring, add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0 eq) in water dropwise to the reaction mixture. Maintain the temperature below 25°C using an ice bath if necessary.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone analog.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized chalcone analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Antibacterial Screening (Broth Microdilution Method for MIC)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh agar plate in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the chalcone analogs in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol for Antifungal Screening (Agar Well Diffusion Assay)

The agar well diffusion method is a qualitative method to assess the antifungal activity of a compound.

-

Inoculum Preparation: Prepare a suspension of the fungal spores or yeast cells in sterile saline and adjust the concentration.

-

Plate Preparation: Pour a suitable molten agar medium (e.g., Sabouraud Dextrose Agar) into sterile Petri dishes and allow it to solidify. Spread the fungal inoculum evenly over the surface of the agar.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the chalcone analog solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (e.g., fluconazole).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-72 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where fungal growth is inhibited. A larger zone of inhibition indicates greater antifungal activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies, though not exhaustive for this specific analog series, provide valuable insights into the structural requirements for anticancer, antibacterial, and antifungal activities. The presence of electron-donating groups like hydroxyl and methoxy on the B-ring, as well as halogens, appears to be beneficial for anticancer activity. For antimicrobial activity, electron-withdrawing groups on the B-ring and hydroxyl groups on the A-ring are often associated with increased potency.

Future research should focus on a more systematic synthesis and evaluation of analogs with a wider range of substituents on the B-ring to build a more comprehensive SAR model. Mechanistic studies to identify the specific cellular targets of the most potent analogs will be crucial for their further development as clinical candidates. The protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate new chalcone derivatives in the quest for more effective and selective drugs.

References

- 1. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Computational and Molecular Docking Studies of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Abstract

This guide provides a comprehensive technical overview of the computational and molecular docking analysis of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative of significant interest in medicinal chemistry. Chalcones, characterized by an open-chain flavonoid structure, are known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the theoretical underpinnings and practical methodologies required to investigate the therapeutic potential of this specific compound through in silico techniques. We will explore the rationale behind experimental choices, detail validated protocols, and provide insights into the interpretation of results, thereby establishing a self-validating framework for such studies.

Introduction: The Scientific Imperative for Chalcone Research

Chalcones, chemically defined as 1,3-diaryl-2-propen-1-ones, represent a critical class of natural and synthetic compounds that serve as precursors for flavonoids and isoflavonoids in plants.[1] The scaffold of this compound, with its specific substitutions on the phenyl rings, is a subject of targeted research due to its potential to exhibit enhanced biological activities. The chloro- and methoxy- functional groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Computational methods, particularly molecular docking, have become indispensable in modern drug discovery.[2] These techniques allow for the prediction of the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. This in silico approach provides invaluable insights into the mechanism of action at a molecular level, guiding the rational design and optimization of more potent and selective drug candidates. This guide will meticulously walk through the process of conducting a robust computational and molecular docking study on this promising chalcone derivative.

The Foundation: Principles of In Silico Analysis

Before delving into the practical workflow, it is crucial to understand the core principles that govern computational and molecular docking studies. The central hypothesis is that a ligand's biological activity is directly related to its ability to bind to a specific protein target and modulate its function.

The "Lock and Key" and "Induced Fit" Models

The interaction between a ligand and a protein is often described by the "lock and key" model, where the ligand fits into the protein's active site with high specificity. A more dynamic and accurate representation is the "induced fit" model, which posits that the binding of a ligand can induce conformational changes in the protein, leading to a more complementary and stable complex. Molecular docking algorithms are designed to explore these potential binding modes.

Scoring Functions: Quantifying Binding Affinity

A critical component of any docking program is its scoring function. This function estimates the binding free energy of the protein-ligand complex. A more negative binding energy generally indicates a more stable and favorable interaction.[3] These scoring functions are typically composed of terms that account for various types of interactions, including:

-

Van der Waals interactions: Attractive or repulsive forces between atoms.

-

Electrostatic interactions: Forces between charged or polar atoms.

-

Hydrogen bonds: A specific type of electrostatic interaction involving a hydrogen atom and an electronegative atom.[3]

-

Hydrophobic interactions: The tendency of nonpolar molecules to aggregate in an aqueous environment.[3]

-

Solvation effects: The energy changes associated with the removal of the ligand and the protein's binding site from the solvent.

It is important to recognize that scoring functions are approximations and their accuracy can vary depending on the system being studied. Therefore, the results should always be interpreted in conjunction with visual inspection of the binding poses and, whenever possible, validated with experimental data.

A Validated Workflow for Molecular Docking

This section outlines a detailed, step-by-step protocol for conducting a molecular docking study of this compound. This workflow is designed to be a self-validating system, with checks and balances at each stage to ensure the reliability of the results.

Caption: A Validated Molecular Docking Workflow.

Step 1: Target Protein Selection and Preparation

The choice of the target protein is paramount and should be based on existing biological data suggesting its involvement in a disease of interest. For chalcones, potential targets include enzymes like tyrosinase, monoamine oxidase B, and various kinases involved in cancer pathways.[4][5]

Protocol for Protein Preparation:

-

Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Clean the Structure: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.[6][7] This is crucial as they can interfere with the docking process.

-

Add Hydrogen Atoms: PDB files often lack hydrogen atoms. These must be added as they play a critical role in hydrogen bonding.[8]

-

Assign Charges: Assign appropriate partial charges to each atom in the protein. This is essential for calculating electrostatic interactions.

-

Handle Missing Residues or Loops: If the PDB structure has missing residues or loops, these should be modeled using appropriate software to ensure the structural integrity of the protein.[6]

Step 2: Ligand Preparation

The 3D structure of this compound needs to be prepared for docking.

Protocol for Ligand Preparation:

-

2D to 3D Conversion: If starting from a 2D structure, convert it to a 3D conformation using a molecule builder.

-

Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy and stable conformation. This ensures that the bond lengths, bond angles, and torsion angles are realistic.[7]

-

Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This allows the docking program to explore different conformations of the ligand during the simulation.[8]

-

Assign Charges: Assign partial charges to the ligand atoms.

Step 3: Grid Generation

A grid box is defined around the active site of the protein to specify the search space for the docking simulation.[8] The size and center of the grid box should be chosen carefully to encompass the entire binding pocket.

Step 4: Docking Simulation

Several software packages are available for molecular docking, with AutoDock Vina being a widely used and validated tool.[9][10]

Example Command for AutoDock Vina:

The config.txt file contains the coordinates of the grid box center and its dimensions.

Step 5: Analysis of Docking Results

The output of a docking simulation typically includes a set of docked poses for the ligand, each with a corresponding binding energy.

Key Metrics for Analysis:

-

Binding Affinity (or Docking Score): This value, usually in kcal/mol, represents the predicted binding free energy.[3] More negative values indicate stronger binding.

-

Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the docked pose and the experimental pose is a measure of the docking accuracy. An RMSD of less than 2.0 Å is generally considered a good result.[3][11]

Interpreting the Data: From Numbers to Insights

The true value of a molecular docking study lies in the interpretation of the results to gain actionable insights for drug design.

Visualizing Protein-Ligand Interactions

It is essential to visually inspect the top-ranked docking poses using molecular visualization software.[3] This allows for a detailed analysis of the interactions between the ligand and the protein's active site residues.

Caption: Analysis of Protein-Ligand Interactions.

Types of Interactions to Identify:

-

Hydrogen Bonds: Look for hydrogen bond donors and acceptors on both the ligand and the protein.

-

Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic pockets in the protein.

-

Pi-Pi Stacking: Aromatic rings in the ligand can interact with aromatic residues in the protein.

-

Electrostatic Interactions: Note any interactions between charged groups.

This analysis can reveal which functional groups on the chalcone are crucial for binding and can guide the design of derivatives with improved affinity.

In Silico ADMET Prediction

In addition to binding affinity, it is important to assess the drug-like properties of the compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide insights into the pharmacokinetic and safety profiles of the molecule.[12][13][14]

Key ADMET Properties to Evaluate:

-

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness.

-

Aqueous Solubility: Affects absorption.

-

Blood-Brain Barrier Permeability: Important for drugs targeting the central nervous system.

-

Cytochrome P450 Inhibition: Predicts potential drug-drug interactions.[15]

-

Toxicity Prediction: Identifies potential safety concerns.

Data Presentation and Summary

To facilitate the comparison and interpretation of results, quantitative data should be summarized in a clear and structured format.

Table 1: Summary of Docking Results for this compound against Potential Targets

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | RMSD (Å) (if applicable) | Key Interacting Residues |

| Target A (e.g., Tyrosinase) | -8.5 | 1.2 | His259, His263, Val283 |

| Target B (e.g., MAO-B) | -9.2 | 1.5 | Tyr398, Tyr435, Cys172 |

| Target C (e.g., EGFR Kinase) | -7.8 | N/A | Leu718, Val726, Ala743 |

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for conducting and interpreting computational and molecular docking studies of this compound. The methodologies described herein, when executed with scientific rigor, can provide profound insights into the therapeutic potential of this chalcone derivative.

The results from these in silico studies serve as a strong foundation for further experimental validation. Promising candidates identified through this computational approach should be synthesized and evaluated in relevant in vitro and in vivo assays to confirm their biological activity. The continuous interplay between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review of the Docking Studies of Chalcone for the Development of Selective MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular docking studies and biological evaluation of chalcone based pyrazolines as tyrosinase inhibitors and potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 10. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 12. Design, In Silico Molecular Docking, and ADMET Prediction of Amide Derivatives of Chalcone Nucleus as EGFR Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the chalcone derivative, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Chalcones, characterized by their α,β-unsaturated ketone core, are a significant class of compounds in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's synthesis, structural characteristics, and key physicochemical parameters. The guide synthesizes experimental data with theoretical predictions to provide a robust understanding of this molecule, grounded in authoritative scientific literature.

Introduction: The Significance of Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are a prominent class of organic compounds belonging to the flavonoid family, which are widely distributed in edible plants.[2] They serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[2] The core structure of a chalcone consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] This unsaturated ketone moiety is a key determinant of their broad spectrum of biological activities, acting as a Michael acceptor that can interact with biological nucleophiles such as cysteine residues in proteins.[3]

The scientific interest in both natural and synthetic chalcones stems from their diverse pharmacological properties, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[3] The relative ease of synthesizing chalcone derivatives through methods like the Claisen-Schmidt condensation allows for the systematic modification of their aromatic rings, making them an attractive scaffold for the development of novel therapeutic agents.[2] This guide focuses specifically on this compound, a halogenated chalcone derivative with potential applications in various fields of chemical and biological research.[1][4]

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is to establish its precise molecular structure and unambiguous identifiers.

Chemical Structure

The structure of this compound, featuring a 4-chlorophenyl group attached to the carbonyl and a 4-methoxyphenyl group at the β-position of the enone system, is depicted below.

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

A consistent and accurate naming system is paramount for database searches and regulatory submissions.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| Alternate Name | (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | [6] |

| Alternate Name | 4'-Chloro-4-methoxychalcone | [6] |

| CAS Number | 6552-63-2, 6552-68-7 | [3][5] |

| Molecular Formula | C₁₆H₁₃ClO₂ | [5] |

| Molecular Weight | 272.72 g/mol | [5] |

| InChI | InChI=1S/C16H13ClO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3 | [5] |

| InChIKey | KGKFNDADSPFRCJ-UHFFFAOYSA-N | [5] |

| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | [5] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols and predicting its suitability for specific applications.

Physical Properties

This table summarizes the key physical properties of this compound. It is important to note that some discrepancies exist in the reported literature, particularly for the melting point. This may be attributable to the existence of different polymorphic forms or variations in experimental conditions.[7]

| Property | Value | Remarks | Source |

| Appearance | Colorless crystalline solid | Experimentally observed. | [8] |

| Melting Point | 130-131 °C | Experimentally determined. | [3] |

| 118-120 °C (391–393 K) | A monoclinic polymorph was identified. | [7] | |

| 82-85 °C | Reported value. | [8] | |

| Boiling Point | 430.1 ± 45.0 °C | Predicted value. | [3] |

| Solubility | Soluble in chloroform, dichloromethane, and ethanol. | Experimentally observed. | [8] |

Chemical and Computational Properties

Computational descriptors provide valuable insights into the molecule's behavior in biological systems and its potential for further chemical modification.

| Property | Value | Remarks | Source |

| XLogP3 | 3.7 | A measure of lipophilicity. | [5] |

| Hydrogen Bond Donor Count | 0 | Computed property. | [5] |

| Hydrogen Bond Acceptor Count | 2 | Computed property (carbonyl and methoxy oxygens). | [5] |

| Rotatable Bond Count | 4 | Computed property. | [5] |

| Exact Mass | 272.0604073 Da | Computed property. | [5] |

| Topological Polar Surface Area | 26.3 Ų | Computed property. | [5] |

Synthesis and Characterization

The reliable synthesis and thorough characterization of this compound are fundamental for any subsequent research.

Synthesis Protocol: Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation between an aromatic ketone and an aromatic aldehyde.[2]

Causality of Experimental Choices: This reaction is a crossed aldol condensation. An aromatic aldehyde (4-methoxybenzaldehyde) is used as it lacks α-hydrogens, preventing self-condensation. The base (potassium hydroxide) abstracts an acidic α-hydrogen from the ketone (4-chloroacetophenone) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent aldol adduct readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone. Ethanol is a suitable solvent as it dissolves the reactants and is compatible with the strong base.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: [7]

-

Reactant Preparation: In a suitable flask, dissolve 4-chloroacetophenone (1.54 g, 0.01 mol) in 25 mL of ethanol. In a separate container, dissolve 4-methoxybenzaldehyde (1.36 g, 0.01 mol) in 25 mL of ethanol.

-

Reaction Initiation: Combine the two ethanolic solutions and initiate stirring.

-

Base Addition: Slowly add an aqueous solution of potassium hydroxide (20 mL, 5%) to the stirred mixture.

-

Reaction Progression: Continue stirring the mixture at room temperature for 24 hours. The formation of a precipitate indicates product formation.

-

Isolation: Collect the crude solid product by vacuum filtration.

-

Purification: Recrystallize the crude solid from ethanol to yield the pure this compound. A reported yield for this procedure is 90%.[7]

Spectroscopic Characterization

The structural identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

Caption: A logical workflow for the analytical characterization of the synthesized chalcone.

Expected Spectral Data:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is crucial for confirming the presence of the vinylic protons of the α,β-unsaturated system. These typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans (E) configuration. Aromatic protons will appear in their characteristic regions, and the methoxy group will present as a singlet around 3.8 ppm.[9]

-

Representative ¹H NMR data (300 MHz, CDCl₃), δ (ppm): Aromatic protons (multiplet, ~6.9-8.1 ppm), Vinylic protons (doublets, ~7.4-7.8 ppm), Methoxy protons (singlet, ~3.88 ppm).[9]

-

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 188-190 ppm. The signals for the aromatic and vinylic carbons will also be present in their expected regions.

-

Representative ¹³C NMR data (75 MHz, CDCl₃), δ (ppm): C=O (~188.8 ppm), Aromatic and Vinylic carbons (~114-162 ppm), Methoxy carbon (~55.4 ppm).

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key vibrational bands to expect are:

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. The expected molecular ion peak [M]⁺ would correspond to the molecular weight of 272.72 g/mol .

Potential Applications and Biological Relevance

While this guide focuses on the fundamental properties of this compound, it is important to contextualize this information within its potential applications. Chalcone derivatives are widely investigated for a variety of biological activities. The presence of a chlorine atom on one phenyl ring and a methoxy group on the other can significantly influence the molecule's electronic properties and its interactions with biological targets.

Halogenated chalcones, in particular, have shown promise as antileishmanial agents.[10] Furthermore, chalcone derivatives are being explored for their potential as:

-

Anticancer agents [11]

-

Anti-inflammatory agents [11]

-

Antioxidant compounds [11]

-

Antimicrobial agents [11]

The data presented in this guide can serve as a foundational resource for researchers aiming to explore the therapeutic potential of this specific chalcone derivative.

Safety and Handling

Proper handling of all chemical compounds is essential for laboratory safety.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Do not breathe dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

-

Toxicology: The compound is classified as toxic to aquatic life with long-lasting effects (H411).[5] Avoid release to the environment. Comprehensive toxicological data for this specific compound is limited, and it should be handled with the care afforded to all novel chemical entities.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. By consolidating data on its molecular structure, physicochemical parameters, synthesis, and spectroscopic characterization, this document serves as a valuable resource for scientists and researchers. The information presented herein, from its synthesis via Claisen-Schmidt condensation to its detailed spectroscopic profile, provides the necessary foundation for further investigation into the potential applications of this promising chalcone derivative in medicinal chemistry and materials science.

References

- 1. 3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE | 6552-68-7 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE CAS#: 6552-68-7 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one | C16H13ClO2 | CID 256546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4'-Chloro-4-methoxychalcone | C16H13ClO2 | CID 5337609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A monoclinic polymorph of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. (E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one(41564-68-5) IR Spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 12. static.cymitquimica.com [static.cymitquimica.com]

The Heart of the Matter: A Technical Guide to the Biosynthesis of Chalcone Precursors in Plants

Abstract

Chalcones stand as the foundational pillars of the vast and structurally diverse flavonoid family, a class of plant secondary metabolites with profound implications for plant physiology, human health, and drug development. The biosynthetic pathway leading to these crucial precursors is a tightly regulated and elegantly orchestrated series of enzymatic reactions, converting the primary metabolite L-phenylalanine into the characteristic C6-C3-C6 chalcone scaffold. This technical guide provides an in-depth exploration of the core biosynthetic pathway of chalcone precursors, designed for researchers, scientists, and drug development professionals. We will delve into the key enzymatic players, their mechanisms, and regulatory controls. Furthermore, this guide offers field-proven, step-by-step experimental protocols for the quantitative analysis of enzyme activity, gene expression, and metabolite profiling, empowering researchers to rigorously investigate and manipulate this vital metabolic route.

Introduction: Chalcones - The Gateway to Flavonoid Diversity

Chalcones are α,β-unsaturated ketones that serve as the central precursors for all classes of flavonoids, including flavanones, flavones, flavonols, anthocyanins, and isoflavonoids.[1] These compounds are not merely metabolic intermediates; they exhibit a broad spectrum of biological activities, functioning as pigments, UV protectants, signaling molecules, and defense compounds against pathogens and herbivores in plants.[2] For drug development professionals, the chalcone scaffold is a privileged structure, with derivatives demonstrating antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3]

A thorough understanding of the biosynthesis of chalcone precursors is therefore paramount for a multitude of scientific disciplines. For plant biologists, it offers insights into plant development and stress responses. For medicinal chemists and pharmacologists, it provides the foundational knowledge required for the targeted discovery and bioengineering of novel therapeutic agents. This guide will dissect the biosynthetic machinery responsible for producing the archetypal naringenin chalcone, the common precursor for a vast array of flavonoids.

The Core Biosynthetic Pathway: A Four-Step Enzymatic Cascade

The journey from the aromatic amino acid L-phenylalanine to the chalcone backbone is a four-step enzymatic cascade, primarily involving the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), and the pivotal enzyme, Chalcone Synthase (CHS).[4]

Caption: The core biosynthetic pathway of chalcone precursors in plants.

Phenylalanine Ammonia-Lyase (PAL): The Commitment Step

The entry point into the phenylpropanoid pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) . This enzyme facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[3] This reaction is a critical regulatory checkpoint, committing carbon flux from primary metabolism to the synthesis of a vast array of secondary metabolites.[5]

Cinnamate-4-Hydroxylase (C4H): A Cytochrome P450-Mediated Hydroxylation

The second step is the hydroxylation of trans-cinnamic acid at the C4 position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91) , a cytochrome P450-dependent monooxygenase.[6][7] C4H is typically anchored to the endoplasmic reticulum and requires a partnering NADPH-cytochrome P450 reductase for electron transfer.[8]

4-Coumarate:CoA Ligase (4CL): Activation for Condensation

Before entering the final condensation step, p-coumaric acid must be activated. 4-Coumarate:CoA Ligase (4CL; EC 6.2.1.12) catalyzes the ATP-dependent formation of a high-energy thioester bond between p-coumaric acid and coenzyme A, yielding p-coumaroyl-CoA.[9][10] Plant genomes often contain multiple 4CL isoforms with varying substrate specificities, providing a mechanism for directing metabolic flux towards different branches of the phenylpropanoid pathway, such as flavonoids or lignin.[10][11]

Chalcone Synthase (CHS): The Gatekeeper to Flavonoid Synthesis

The final and committed step in chalcone biosynthesis is catalyzed by Chalcone Synthase (CHS; EC 2.3.1.74) .[12] CHS is a type III polyketide synthase that orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.[13] The reaction proceeds through a series of decarboxylations and Claisen condensations to form a linear tetraketide intermediate, which then undergoes an intramolecular cyclization to yield naringenin chalcone.[12][13] CHS is a key regulatory point and is often encoded by a multigene family, with different members exhibiting distinct expression patterns in response to developmental and environmental cues.[14][15]

Regulation of the Chalcone Biosynthetic Pathway

The biosynthesis of chalcone precursors is a highly regulated process, ensuring that these metabolites are produced in the right place, at the right time, and in the appropriate amounts. Regulation occurs at multiple levels, from gene transcription to post-translational modifications of the biosynthetic enzymes.

Transcriptional Regulation: The MYB-bHLH-WD40 Complex

The expression of the structural genes encoding the enzymes of the chalcone biosynthetic pathway is predominantly controlled at the transcriptional level. A key regulatory module is the MYB-bHLH-WD40 (MBW) complex , a tripartite transcription factor complex.[16][17] R2R3-MYB transcription factors are often the primary determinants of specificity, activating the expression of specific sets of flavonoid biosynthetic genes, including CHS.[16][18] For instance, in Arabidopsis thaliana, the R2R3-MYB proteins MYB11, MYB12, and MYB111 are known to activate the expression of early flavonoid biosynthetic genes, including CHS, CHI, and F3H.[16]

Post-Translational Regulation: Ubiquitination and Protein Degradation

Recent evidence has highlighted the importance of post-translational regulation in controlling the flux through the flavonoid pathway. Chalcone synthase, in particular, has been shown to be a target for ubiquitination and subsequent degradation by the 26S proteasome.[1][8] In Arabidopsis, a Kelch domain-containing F-box protein, KFB^CHS^, has been identified as a proteolytic regulator that physically interacts with CHS, mediating its ubiquitination and degradation.[8] This mechanism provides a rapid means to downregulate flavonoid biosynthesis in response to changing developmental or environmental conditions.

Quantitative Analysis: A Guide to Experimental Protocols

A rigorous understanding and manipulation of the chalcone biosynthetic pathway necessitate robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the key analyses required to study this pathway.

Caption: A generalized experimental workflow for studying the chalcone biosynthetic pathway.

Enzyme Activity Assays

This protocol is adapted from established methods for determining PAL activity in plant extracts.[12][19]

-

Principle: The assay measures the formation of trans-cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm.

-

Materials and Reagents:

-

Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol.

-

Substrate Solution: 50 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).

-

Stop Solution: 1 M HCl.

-

Spectrophotometer capable of reading at 290 nm.

-

-

Procedure:

-

Homogenize 0.5 g of plant tissue in 2 mL of ice-cold extraction buffer.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Prepare the reaction mixture: 0.5 mL of enzyme extract and 0.5 mL of substrate solution.

-

Incubate at 40°C for 60 minutes.

-

Stop the reaction by adding 0.5 mL of 1 M HCl.

-

Read the absorbance at 290 nm against a blank containing the reaction mixture with the enzyme extract added after the stop solution.

-

Calculate PAL activity using the molar extinction coefficient of trans-cinnamic acid (10^4^ M^-1^ cm^-1^).

-

This protocol is based on methods for assaying cytochrome P450 activity in plant microsomes.[9][14][15]

-

Principle: This assay measures the conversion of radiolabeled [trans-cinnamic acid] to [p-coumaric acid] in a microsomal preparation. The product is then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified.

-

Materials and Reagents:

-

Microsome Isolation Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 14 mM 2-mercaptoethanol, 1 mM EDTA, and 20% (v/v) glycerol.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5).

-

[3-^14^C]cinnamic acid (specific activity ~50 mCi/mmol).

-

NADPH.

-

Ethyl acetate.

-

TLC plates (silica gel 60 F

254). -

Developing Solvent: Toluene:ethyl acetate:formic acid (5:4:1, v/v/v).

-

-

Procedure:

-

Isolate microsomes from plant tissue by differential centrifugation.

-

The reaction mixture (100 µL) contains 50 mM potassium phosphate buffer (pH 7.5), 2 mM 2-mercaptoethanol, 50 µM [3-^14^C]cinnamic acid, and 50-100 µg of microsomal protein.

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding 1 mM NADPH.

-

Incubate at 30°C for 20 minutes with gentle shaking.

-

Stop the reaction by adding 20 µL of 4 M HCl and 200 µL of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Spot the ethyl acetate phase onto a TLC plate and develop.

-

Visualize and quantify the radioactive spots corresponding to p-coumaric acid using a phosphorimager or by scraping and liquid scintillation counting.

-

This protocol is based on the spectrophotometric detection of the thioester product.[6][13][20]

-

Principle: The formation of p-coumaroyl-CoA from p-coumaric acid is monitored by the increase in absorbance at 333 nm.

-

Materials and Reagents:

-

Extraction Buffer: 0.1 M Tris-HCl (pH 7.5) containing 10 mM 2-mercaptoethanol.

-

Assay Mixture: 100 mM Tris-HCl (pH 7.5), 2.5 mM ATP, 5 mM MgCl

2, 0.5 mM coenzyme A, and 0.5 mM p-coumaric acid.

-

-

Procedure:

-

Prepare a crude enzyme extract as described for the PAL assay.

-

Add 50-100 µL of the enzyme extract to 1 mL of the assay mixture.

-

Monitor the increase in absorbance at 333 nm for 5-10 minutes at 30°C.

-

Calculate 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (21 x 10^3^ M^-1^ cm^-1^).

-

This protocol utilizes a radiolabeled precursor to quantify CHS activity.[11][21]

-

Principle: The assay measures the incorporation of [^14^C]malonyl-CoA into naringenin chalcone in the presence of p-coumaroyl-CoA.

-

Materials and Reagents:

-

Extraction Buffer: 0.1 M potassium phosphate buffer (pH 8.0) containing 10 mM 2-mercaptoethanol.

-

Assay Mixture: 100 mM potassium phosphate buffer (pH 7.0), 10 µM p-coumaroyl-CoA, and 20 µM [2-^14^C]malonyl-CoA (specific activity ~50 mCi/mmol).

-

-

Procedure:

-

Prepare a crude enzyme extract as described for the PAL assay.

-

The reaction mixture (100 µL) contains the assay mixture and 10-20 µg of protein extract.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl in methanol and 100 µL of ethyl acetate.

-

Vortex and centrifuge.

-

Spot the ethyl acetate phase on a TLC plate and develop using a suitable solvent system (e.g., chloroform:acetic acid:water, 10:9:1, v/v/v).

-

Quantify the radioactive naringenin chalcone spot.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol provides a general framework for analyzing the transcript levels of chalcone biosynthesis genes.[7][10]

-

Principle: qPCR measures the amount of a specific transcript in a sample by monitoring the amplification of its corresponding cDNA in real-time.

-

Procedure:

-

RNA Extraction: Isolate total RNA from plant tissue using a commercial kit or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-